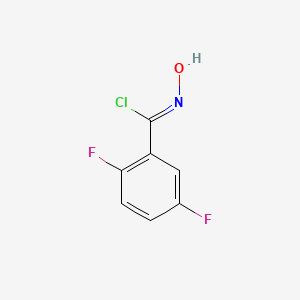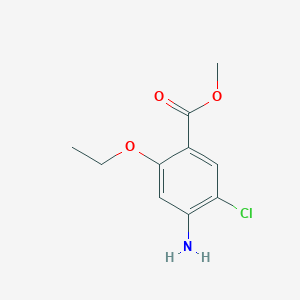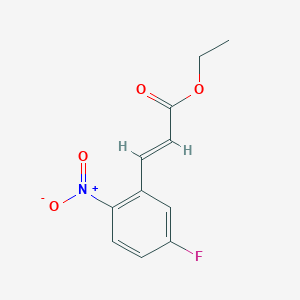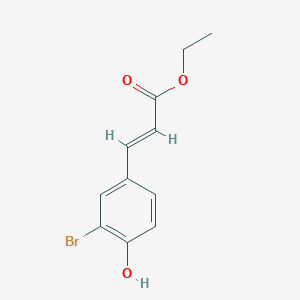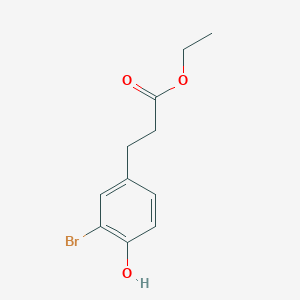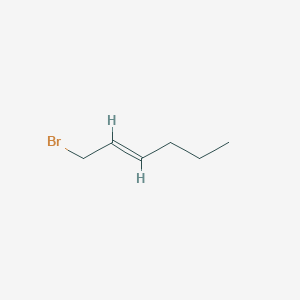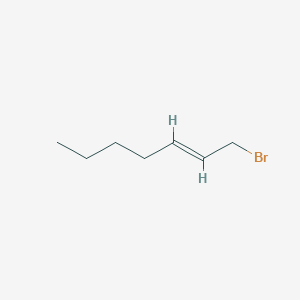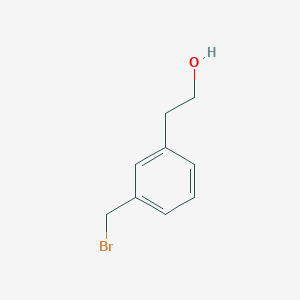
Benzeneethanol, 3-(bromomethyl)-
Übersicht
Beschreibung
Benzeneethanol, 3-(bromomethyl)-: is an organic compound with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol It is a derivative of benzeneethanol where a bromomethyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzeneethanol, 3-(bromomethyl)- can be synthesized through the bromination of benzeneethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction typically occurs in a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS attacks the benzylic position of benzeneethanol, leading to the formation of the bromomethyl derivative.
Industrial Production Methods: In industrial settings, the production of benzylic bromides, including benzeneethanol, 3-(bromomethyl)-, often involves the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of excess NBS and optimized reaction parameters, such as temperature and solvent choice, can enhance the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzeneethanol, 3-(bromomethyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation: The compound can be oxidized to form benzeneethanol derivatives with different oxidation states, such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in the formation of benzeneethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Major Products:
Nucleophilic Substitution: Products include benzeneethanol derivatives with different functional groups, such as hydroxyl, amino, or thiol groups.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include benzeneethanol with a methyl group instead of a bromomethyl group.
Wissenschaftliche Forschungsanwendungen
Benzeneethanol, 3-(bromomethyl)- has several applications in scientific research, including:
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.
Wirkmechanismus
The mechanism of action of benzeneethanol, 3-(bromomethyl)- primarily involves nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound highly reactive towards nucleophiles. The nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of a bromide ion . This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Benzyl Bromide: Similar to benzeneethanol, 3-(bromomethyl)-, benzyl bromide contains a bromomethyl group attached to a benzene ring. benzyl bromide lacks the hydroxyl group present in benzeneethanol, 3-(bromomethyl)-.
Phenethyl Bromide: This compound has a similar structure but with an ethyl group instead of a hydroxyl group attached to the benzene ring.
3-Bromo-1-phenylpropan-1-ol: This compound is structurally similar but has an additional carbon atom in the side chain compared to benzeneethanol, 3-(bromomethyl)-.
Uniqueness: Benzeneethanol, 3-(bromomethyl)- is unique due to the presence of both a hydroxyl group and a bromomethyl group on the benzene ring. This dual functionality allows for diverse chemical reactivity and applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-[3-(bromomethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKHZHGSAZLSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B8228922.png)


![[rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B8228948.png)
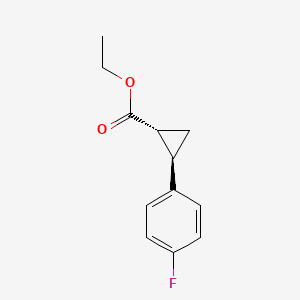
![5-oxo-5-[(9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B8228957.png)
![3-[3-(Trifluoromethyl)phenyl]propanoyl chloride](/img/structure/B8228964.png)
